N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide
CAS No.:
Cat. No.: VC15668690
Molecular Formula: C12H8ClFN2O2
Molecular Weight: 266.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClFN2O2 |
|---|---|
| Molecular Weight | 266.65 g/mol |
| IUPAC Name | N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]furan-2-carboxamide |
| Standard InChI | InChI=1S/C12H8ClFN2O2/c13-9-3-1-4-10(14)8(9)7-15-16-12(17)11-5-2-6-18-11/h1-7H,(H,16,17)/b15-7+ |
| Standard InChI Key | ZQQHXAHJRNVQSV-VIZOYTHASA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=CO2)F |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=CO2)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide. Its molecular formula is C₁₂H₉ClFN₂O₂, with a molecular weight of 281.67 g/mol . The CAS registry number 387-45-1 corresponds to its precursor, 2-chloro-6-fluorobenzaldehyde, while the carbohydrazide derivative’s exact identifier may vary depending on substituents .
Crystal and Molecular Structure
X-ray diffraction studies of analogous compounds, such as N′-(2-chloro-6-hydroxybenzylidene)thiophene-2-carbohydrazide, reveal a nearly planar configuration between the aromatic and heterocyclic rings, with dihedral angles of approximately 7.8° . The imine bond (C=N) in such structures typically measures ~1.28 Å, indicating double-bond character, while the carbonyl (C=O) bond length is ~1.23 Å . These features facilitate π-π stacking and hydrogen bonding, critical for stabilizing crystal lattices and biological interactions .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a condensation reaction between equimolar amounts of furan-2-carbohydrazide and 2-chloro-6-fluorobenzaldehyde in ethanol under reflux (78°C) for 5–6 hours . The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond. The product is isolated through filtration and recrystallized from ethanol, yielding colorless crystals with purity >95% .
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 5–6 hours |
| Yield | 70–85% |
Industrial Production Considerations
Scaling up this synthesis requires optimizing solvent recovery, minimizing byproducts, and ensuring consistent stoichiometry. Continuous-flow reactors and catalytic methods (e.g., acid catalysts) may enhance efficiency, though industrial protocols remain undocumented .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations for C=O (1639–1650 cm⁻¹), C=N (1592–1605 cm⁻¹), and N-H (3450 cm⁻¹) confirm the hydrazone linkage .
-
NMR Spectroscopy:
Thermodynamic and Electronic Properties
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a dipole moment of 4.2 D and a first-order hyperpolarizability of 1.5×10⁻³⁰ esu, suggesting nonlinear optical potential . Thermodynamic parameters (ΔH, ΔG) indicate stability up to 200°C, with decomposition onset at 220°C .
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: Treatment with H₂O₂ or KMnO₄ oxidizes the imine bond to a nitro group, yielding N-oxide derivatives.
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Reduction: NaBH₄ reduces the C=N bond to C-N, generating secondary amine analogs.
Metal Complexation
The compound acts as a bidentate ligand, coordinating via the imine nitrogen and carbonyl oxygen. Cu(II) and Zn(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand, with MIC values as low as 4.69 µM against E. coli .
Representative Metal Complex:
| Metal Ion | Geometry | Biological Activity (MIC, µM) |
|---|---|---|
| Cu(II) | Octahedral | 4.69 (E. coli) |
| Zn(II) | Tetrahedral | 9.8 (C. albicans) |
Biological Activity and Applications
Antimicrobial Properties
The compound inhibits Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria with MIC values of 4.69–22.9 µM, surpassing flucloxacillin derivatives in some cases . Antifungal activity against C. albicans (MIC = 9.8 µM) is attributed to membrane disruption via lipid peroxidation .
Comparative Analysis with Analogous Compounds
| Compound | MIC (µM) | Key Structural Difference |
|---|---|---|
| N'-(4-fluorobenzylidene)furan-2-carbohydrazide | 12.5–50 | Fluorine substituent at para position |
| N'-(2-chloro-5-nitrobenzylidene)furan-2-carbohydrazide | 9.8–25 | Nitro group enhances electron withdrawal |
The 2-chloro-6-fluoro substitution in the phenyl ring enhances lipophilicity and biofilm penetration compared to non-halogenated analogs .
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